molecular formula C14H18N4O3 B2867314 N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448129-45-0

N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Katalognummer B2867314
CAS-Nummer: 1448129-45-0
Molekulargewicht: 290.323
InChI-Schlüssel: PBWIGQJKCSVLQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of this compound involves a series of extremely potent and highly selective FLT3 inhibitors with good oral PK properties . The first series of compounds represented by 1 (AB530) was found to be a potent and selective FLT3 kinase inhibitor with good PK properties . The aqueous solubility and oral PK properties at higher doses in rodents were found to be less than optimal for clinical development . A novel series of compounds were designed lacking the carboxamide group of 1 with an added water solubilizing group .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C13H15N3O2 .


Chemical Reactions Analysis

The primary activated nitro compounds condensed with alkenes to give isoxazolines and with alkynes to give isoxazoles (Route f, Fig. 3) in chloroform in the presence of 1,4-diazabicyclo [2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include good pharmaceutical properties, excellent PK profile, and superior efficacy and tolerability in tumor xenograft models .

Wissenschaftliche Forschungsanwendungen

Acute Myeloid Leukemia (AML) Treatment

This compound has been identified as a potent inhibitor of FLT3 (Fms-like tyrosine kinase 3), which is a common target in the treatment of AML . FLT3 mutations are associated with poor prognosis in AML, and inhibitors can significantly improve treatment outcomes. The compound’s ability to inhibit FLT3-ITD-bearing MV4-11 cells suggests its potential as a therapeutic agent in AML treatment strategies.

BRD4 Inhibition for Cancer Therapy

BRD4 is a member of the BET (Bromodomain and Extra-Terminal) family, playing a crucial role in gene transcription regulation. It has been implicated in various cancers, including AML. The compound has shown promise as a BRD4 inhibitor, which could lead to the development of new cancer therapies by modulating gene expression critical for tumor cell proliferation and survival .

Isoxazole Derivatives in Medicinal Chemistry

Isoxazole rings, such as those found in this compound, are prevalent in medicinal chemistry due to their pharmacological properties. They are often used in the design of molecules with potential therapeutic applications, including anti-inflammatory, analgesic, and antibacterial agents .

Optical Brighteners in Material Science

Compounds with isoxazole units have been utilized as optical brighteners due to their ability to absorb UV light and emit it as visible light. This application is particularly relevant in the development of materials for photoluminescence experiments and enhancing the brightness of fabrics or papers .

Biochemical Research Tools

The structural features of isoxazole derivatives make them valuable tools in biochemical research. They can serve as molecular probes to study biological systems or as building blocks for synthesizing more complex molecules for various biochemical applications .

Chemical Engineering and Process Optimization

In chemical engineering, isoxazole derivatives are used to optimize processes such as the synthesis of polymers or the development of coatings with specific properties. Their stability and reactivity can be leveraged to improve product yields and reduce waste in industrial settings .

Wirkmechanismus

This compound can inhibit phosphorylation of FLT3 and induce apoptosis in a concentration-dependent manner .

Safety and Hazards

Compound 7 has demonstrated a desirable safety and PK profile in humans and is currently in phase II clinical trials .

Zukünftige Richtungen

The development of novel FLT3 inhibitors with high potency against both FLT3-WT and FLT3-ITD mutants are strongly demanded at the present time . Further in vivo antitumor studies showed that 16i led to complete tumor regression in the MV4-11 xenograft model at a dose of 60 mg/kg/d while without observable body weight loss . This study had provided us a new chemotype of FLT3 inhibitors as novel therapeutic candidates for AML .

Eigenschaften

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-14(2,3)10-8-11(21-17-10)15-13(19)9-7-12-18(16-9)5-4-6-20-12/h7-8H,4-6H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWIGQJKCSVLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)NC(=O)C2=NN3CCCOC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.